N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring two key heterocyclic substituents:
- 5-Methyl-1,2-oxazol-3-yl group: A five-membered aromatic ring containing oxygen and nitrogen, known to enhance metabolic stability and binding affinity in medicinal chemistry .
- 3-(Thiophen-2-yl)-1H-pyrazole-5-carbonyl group: A pyrazole-thiophene hybrid linked via a carbonyl group.
Its design aligns with trends in drug discovery for optimizing pharmacokinetic properties and target engagement.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-9-16(22-26-11)19-17(24)12-4-6-23(7-5-12)18(25)14-10-13(20-21-14)15-3-2-8-27-15/h2-3,8-10,12H,4-7H2,1H3,(H,20,21)(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBYCMQAFZKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazole ring: This step may involve the reaction of hydrazines with 1,3-diketones or other suitable starting materials.
Coupling reactions: The thiophene and piperidine moieties can be introduced through coupling reactions such as Suzuki or Heck reactions.
Final assembly: The final compound is assembled through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share core motifs (piperidine-carboxamide, oxazole, pyrazole, or thiophene) and are analyzed for structural and functional parallels:
Functional Group Analysis
- Oxazole vs. Thiazole/Isoxazole : Oxazole (in the target compound) provides a balance of lipophilicity and hydrogen-bonding capacity compared to sulfur-containing thiazoles (e.g., ), which may exhibit stronger π-π interactions .
- Thiophene vs.
- Piperidine-Carboxamide Core : This scaffold is recurrent in antiviral candidates (e.g., ), where its conformational flexibility aids in target accommodation .
Research Findings and Pharmacological Potential
Docking and Molecular Dynamics (MD) Studies
Compounds with piperidine-carboxamide cores and heterocyclic substituents, such as 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine, demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and A42R proteins (docking scores: -12.2 to -10.1 kcal/mol) .
Metabolic Stability
Compounds like N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide () highlight the role of oxazole in resisting oxidative metabolism, a feature likely shared by the target compound .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a piperidine moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxazole Ring : Utilizing a cyclization reaction involving appropriate precursors.
- Synthesis of the Thiophene Component : Often achieved through Friedel-Crafts acylation or similar methods.
- Coupling Reactions : Final assembly through coupling techniques which may involve amide bond formation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene structures:
- A study demonstrated that derivatives similar to our compound exhibited significant antibacterial activity against E. coli and S. aureus . The presence of the piperidine moiety was crucial in enhancing this activity.
Anti-inflammatory Effects
Compounds with similar scaffolds have shown promising anti-inflammatory properties:
- Research indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound's structure suggests possible inhibition of key enzymes:
- Pyrazoles have been reported as effective inhibitors of monoamine oxidase (MAO), which is relevant for treating neurological disorders. Compounds in this class demonstrated significant inhibition rates against MAO-A and MAO-B isoforms .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The oxazole and thiophene rings can engage in π–π stacking interactions with aromatic amino acids in target proteins.
- Hydrogen Bonding : The functional groups facilitate hydrogen bonding, enhancing binding affinity to enzymes or receptors involved in inflammatory pathways or microbial resistance.
Case Studies
Several case studies have investigated compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
